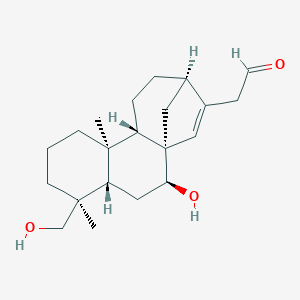
7beta,19-Dihydroxykaur-15-ene-17-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Episinfernal is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity under specific conditions, making it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Episinfernal typically involves a multi-step process that includes the following key steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are usually organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and pressures to ensure the desired product is obtained.
Purification: After the initial synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of Episinfernal is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactants: Large quantities of starting materials are used to produce Episinfernal on a commercial scale.
Automated Systems: Advanced machinery and automation are employed to maintain precise reaction conditions and monitor the progress of the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
Episinfernal undergoes various chemical reactions, including:
Oxidation: Episinfernal can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride to convert Episinfernal into its reduced forms.
Substitution: Substitution reactions occur when specific functional groups in Episinfernal are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving Episinfernal typically require specific reagents and conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products
Aplicaciones Científicas De Investigación
Episinfernal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Episinfernal is investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the therapeutic potential of Episinfernal, particularly in the development of new drugs and treatments.
Industry: Episinfernal is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Episinfernal involves its interaction with specific molecular targets and pathways:
Molecular Targets: Episinfernal binds to particular enzymes or receptors, modulating their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Episinfernal can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Epinephrine and Adrenaline share some structural similarities with Episinfernal.
Uniqueness: Unlike these compounds, Episinfernal exhibits distinct reactivity and stability under certain conditions, making it valuable for specific applications.
Propiedades
Número CAS |
107602-89-1 |
|---|---|
Fórmula molecular |
C21H32O3 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-[(1R,2S,4S,5S,9R,10S,13R)-2-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]acetaldehyde |
InChI |
InChI=1S/C21H32O3/c1-19(13-23)7-3-8-20(2)16-5-4-14-11-21(16,12-15(14)6-9-22)18(24)10-17(19)20/h9,12,14,16-18,23-24H,3-8,10-11,13H2,1-2H3/t14-,16+,17-,18+,19-,20+,21-/m1/s1 |
Clave InChI |
QIILVVQSUDKWRM-USNPJKINSA-N |
SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C4)CC=O)O)C)CO |
SMILES isomérico |
C[C@@]1(CCC[C@@]2([C@@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C4)CC=O)O)C)CO |
SMILES canónico |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C4)CC=O)O)C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















